![molecular formula C7H5N3O2 B567486 7-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1357980-43-8](/img/structure/B567486.png)
7-Nitro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Nitro-1H-pyrrolo[3,2-c]pyridine” is a nitrogen-containing heterocyclic compound. It contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The “nitro” group attached to the seventh position of the ring system indicates the presence of a nitro functional group (-NO2), which is a common group in organic chemistry known for its reactivity.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a fused ring system with the nitro group attached. The presence of nitrogen in the ring system and the nitro group would impart polarity to the molecule .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the nitro group and the nitrogen atoms in the ring system. The nitro group is electron-withdrawing, which means it would decrease the electron density in the rest of the molecule, potentially making the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of the nitro group and the nitrogen atoms in the ring system would likely make the compound polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Modification : A study by Figueroa‐Pérez et al. (2006) describes the use of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, indicating potential applications in creating modified compounds for various purposes (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Chemical Reactions and Derivatives : Klemm et al. (1985) investigated the oxidation of Thieno[3,2-b]pyridine to produce various derivatives, including 7-nitro-N-oxide, demonstrating the compound's versatility in forming different chemical structures (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Charge-Transfer Complexes : Bailey, Heaton, and Murphy (1971) found that 7-Nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide forms charge-transfer complexes with aromatic hydrocarbons, suggesting potential applications in materials science or electronics (Bailey, Heaton, & Murphy, 1971).
Pyrrolo-Fused Heteroaromatic Compounds : Gorugantula et al. (2010) reported a palladium-catalyzed method to prepare pyrrolo-fused heteroaromatic molecules, indicating the compound's role in synthesizing complex organic structures (Gorugantula, Carrero‐Martinez, Dantale, & Söderberg, 2010).
Antiviral and Antioxidant Activities : Sudhamani et al. (2016) synthesized new sulfonamide and carbamate derivatives of 7-azaindole, evaluating their anti-TMV (tobacco mosaic virus) and antioxidant activities. This suggests potential applications in pharmaceuticals and agriculture (Sudhamani, Basha, Reddy, Sreedhar, Adam, & Raju, 2016).
Fungicidal Activity : Minakata et al. (1997) explored the fungicidal activity of 7-azaindole derivatives against Pyricularia oryzae, a fungus causing rice blast. They found a correlation between inhibitory activity and ionization potentials, indicating the compound's potential in developing fungicides (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIZPDKNHISKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



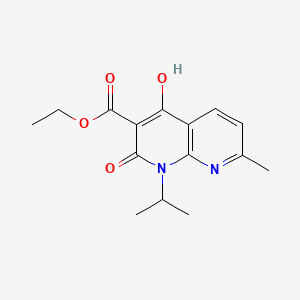
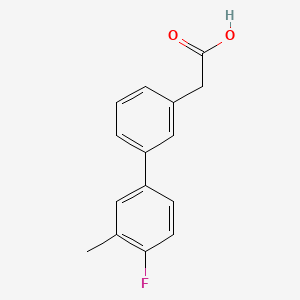

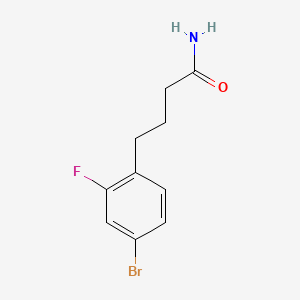
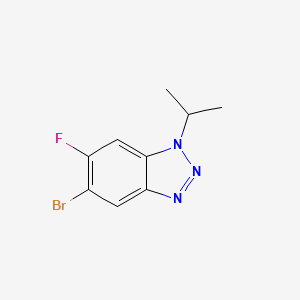
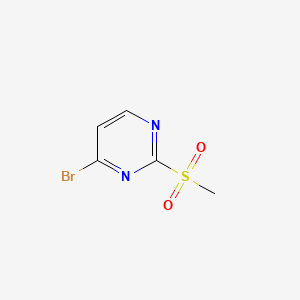
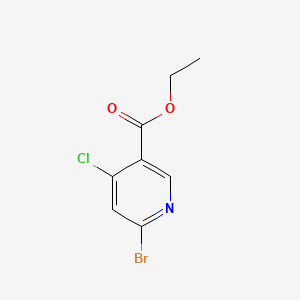
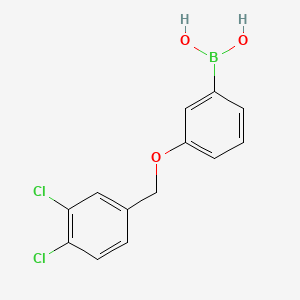

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)